N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]pyridine-2-carbohydrazide
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Overview
Description
N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]pyridine-2-carbohydrazide is a hydrazone Schiff base compound Schiff bases are known for their versatility and broad range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]pyridine-2-carbohydrazide typically involves the condensation reaction between 2-hydroxyacetophenone and pyridine-2-carbohydrazide. The reaction is usually carried out in an ethanol medium with a catalytic amount of acetic acid. The mixture is refluxed for several hours, followed by cooling and filtration to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]pyridine-2-carbohydrazide undergoes various chemical reactions, including:
Complexation: Forms complexes with metal ions like Pr, Nd, Gd, Tb, and Ho.
Oxidation and Reduction: Can participate in redox reactions due to the presence of the hydrazone moiety.
Substitution: The compound can undergo substitution reactions, particularly at the hydrazone nitrogen.
Common Reagents and Conditions
Complexation: Typically involves metal salts and the compound in an aqueous or ethanol medium.
Oxidation and Reduction: Common oxidizing agents include hydrogen peroxide, while reducing agents may include sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Complexation: Metal complexes with varying stoichiometries (e.g., 1:1, 1:2, 1:3 metal to ligand ratios).
Oxidation and Reduction: Oxidized or reduced forms of the compound, depending on the specific reaction conditions.
Substitution: Substituted hydrazone derivatives with different functional groups.
Scientific Research Applications
N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]pyridine-2-carbohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]pyridine-2-carbohydrazide involves its ability to form stable complexes with metal ions. The compound acts as a chelating agent, binding to metal ions through its nitrogen and oxygen atoms. This interaction can influence the biological activity of the metal ions, leading to various therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]methoxycarbohydrazide
- N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]isonicotinohydrazide
Uniqueness
N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]pyridine-2-carbohydrazide is unique due to its specific structure, which allows it to form stable complexes with a wide range of metal ions. This property makes it particularly useful in coordination chemistry and potential therapeutic applications .
Properties
IUPAC Name |
N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-10(11-6-2-3-8-13(11)18)16-17-14(19)12-7-4-5-9-15-12/h2-9,18H,1H3,(H,17,19)/b16-10+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEIQXZWRDNRPGU-MHWRWJLKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CC=N1)C2=CC=CC=C2O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=CC=N1)/C2=CC=CC=C2O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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